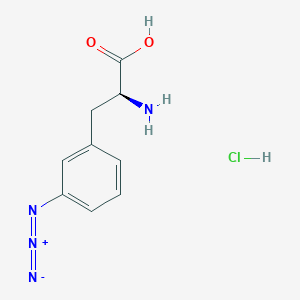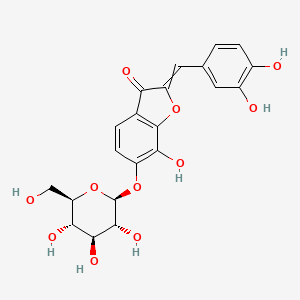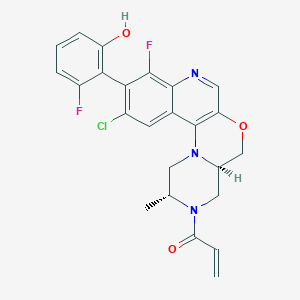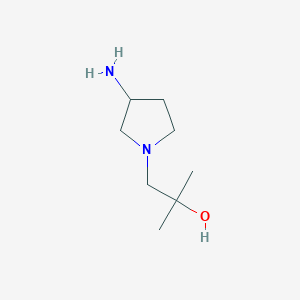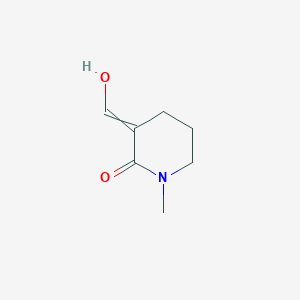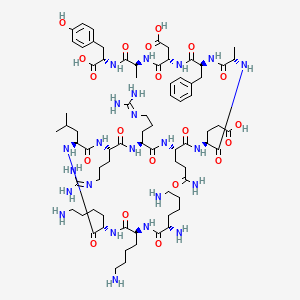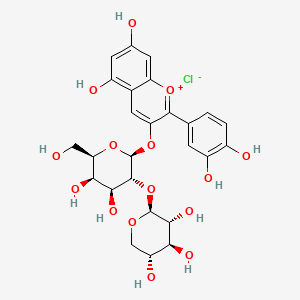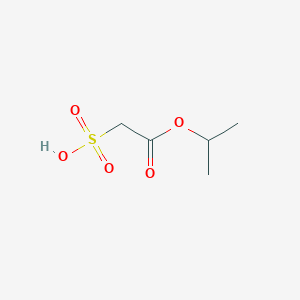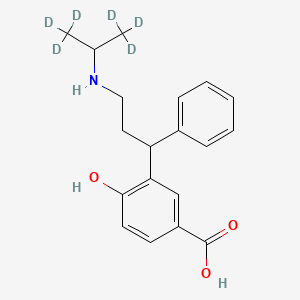
rac 5-Carboxy Desisopropyl Tolterodine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Rac)-5-Carboxy desisopropyl tolterodine-d7 is a deuterium-labeled derivative of desisopropyl tolterodine. This compound is primarily used in scientific research, particularly in the study of metabolic pathways and pharmacokinetics. The deuterium labeling allows for more precise tracking and analysis in various biochemical assays.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-5-Carboxy desisopropyl tolterodine-d7 involves the incorporation of deuterium atoms into the molecular structure of desisopropyl tolterodine. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of (Rac)-5-Carboxy desisopropyl tolterodine-d7 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: (Rac)-5-Carboxy desisopropyl tolterodine-d7 can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deuterium-labeled alcohols or amines.
Aplicaciones Científicas De Investigación
(Rac)-5-Carboxy desisopropyl tolterodine-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of tolterodine and its metabolites.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tolterodine in the body.
Industry: Applied in the development and testing of new pharmaceuticals, particularly in the study of drug interactions and stability.
Mecanismo De Acción
The mechanism of action of (Rac)-5-Carboxy desisopropyl tolterodine-d7 is similar to that of tolterodine. It acts as a competitive antagonist at muscarinic receptors, particularly the M2 and M3 subtypes. This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying. The deuterium labeling does not significantly alter the pharmacological activity but allows for more precise tracking in research studies.
Comparación Con Compuestos Similares
Desisopropyl tolterodine: The non-deuterated form of the compound, used in similar research applications.
Tolterodine: The parent compound, used clinically to treat overactive bladder.
5-Hydroxymethyl tolterodine: A major active metabolite of tolterodine with similar pharmacological activity.
Uniqueness: (Rac)-5-Carboxy desisopropyl tolterodine-d7 is unique due to its deuterium labeling, which provides advantages in research applications by allowing for more precise tracking and analysis. This makes it particularly valuable in studies involving metabolic pathways and pharmacokinetics.
Propiedades
Fórmula molecular |
C19H23NO3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-hydroxybenzoic acid |
InChI |
InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)/i1D3,2D3 |
Clave InChI |
LXKJBTVDQUGPBU-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
SMILES canónico |
CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


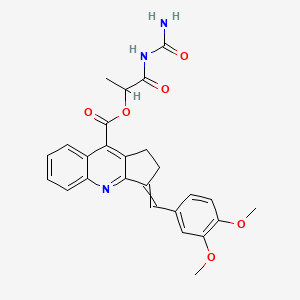
![(2S,3R)-2-acetamido-3-hydroxy-N-[(2R)-3-hydroxy-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]butanamide;acetic acid](/img/structure/B12430014.png)



